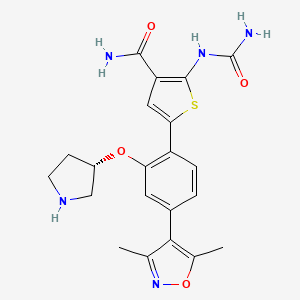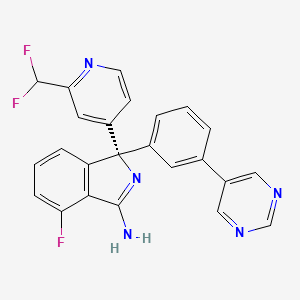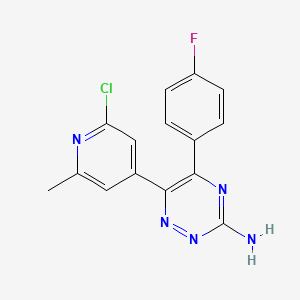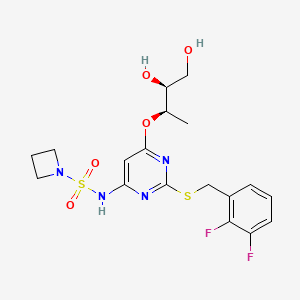
Azido-PEG3-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-Maleimide is a versatile compound widely used in bioconjugation and click chemistry. It consists of a polyethylene glycol (PEG) spacer with three ethylene glycol units, an azido group, and a maleimide group. The azido group allows for copper-free click reactions, while the maleimide group reacts with thiol-containing molecules, making it an excellent reagent for linking biomolecules .
Mécanisme D'action
Target of Action
Azido-PEG3-Maleimide is primarily used to crosslink two biomolecules together . The primary targets of this compound are thiol-containing compounds , which are often found in peptides and antibodies .
Mode of Action
The maleimide group of this compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This reaction occurs at a pH of 6.5 to 7.0, which activates the molecules . Following this, the azide group of the compound reacts with an alkyne-containing compound to yield the conjugates .
Result of Action
The result of this compound’s action is the formation of a covalent bond between a biomolecule with a thiol and an alkyne-containing compound, yielding a conjugate . This enables the simple and efficient incorporation of an azido moiety onto antibodies, cysteine-containing peptides, and other thiol-containing molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound degrades quickly (within hours) at room temperature . Furthermore, the reaction between the maleimide group of this compound and a thiol group occurs at a specific pH range (6.5 to 7.0), indicating that the pH of the environment can significantly impact the compound’s action .
Analyse Biochimique
Biochemical Properties
Azido-PEG3-Maleimide interacts with various enzymes, proteins, and other biomolecules. The maleimide group of this compound can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific reactions with thiol groups on proteins or peptides, forming stable covalent bonds . This enables the connection of biomolecules with a thiol, facilitating various biochemical reactions .
Temporal Effects in Laboratory Settings
This compound degrades quickly (within hours) at room temperature . The product is stable if stored at -20°C or lower for short periods of time (hours)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG3-Maleimide is typically synthesized by reacting Azido-PEG3-amine with Maleimide-NHS ester. The reaction is carried out in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) under a nitrogen atmosphere. The mixture is stirred for about 30 minutes at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar protocols but on a larger scale. The reagents are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified and packaged as a kit containing two vials: one with Azido-PEG3-amine and the other with Maleimide-NHS ester .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG3-Maleimide primarily undergoes two types of reactions:
Click Reactions: The azido group reacts with alkyne-containing compounds in a copper-free click reaction to form stable triazole linkages.
Thiol-Maleimide Reactions: The maleimide group reacts with thiol-containing compounds to form stable thioether bonds.
Common Reagents and Conditions
Click Reactions: Typically involve alkyne-containing compounds and are carried out in aqueous or organic solvents at room temperature.
Thiol-Maleimide Reactions: Involve thiol-containing compounds and are carried out at pH 6.5 to 7.0 in aqueous buffers.
Major Products
Click Reactions: Yield triazole-linked conjugates.
Thiol-Maleimide Reactions: Yield thioether-linked conjugates.
Applications De Recherche Scientifique
Azido-PEG3-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG4-Maleimide: Similar structure but with an additional ethylene glycol unit.
Azido-PEG2-Maleimide: Similar structure but with one less ethylene glycol unit.
Azido-PEG3-Alkyne: Contains an alkyne group instead of a maleimide group
Uniqueness
Azido-PEG3-Maleimide is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for bioconjugation. The combination of azido and maleimide groups allows for versatile applications in both click chemistry and thiol-maleimide chemistry, making it a valuable tool in various scientific fields .
Propriétés
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSSEPXEBBNVGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)






![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)

